molecular formula C15H16F3NO3S2 B4926242 4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium

4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium

Cat. No.: B4926242
M. Wt: 379.4 g/mol
InChI Key: FKSSZLMOVZTFCL-UHFFFAOYSA-M
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Description

4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium is a complex organic compound that combines the structural features of a sulfonate group and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium typically involves multi-step organic reactionsCommon reagents used in these reactions include methylating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridinium salts .

Scientific Research Applications

4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonate
  • 1-Methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridine
  • 4-Methylbenzenesulfonic acid

Uniqueness

4-Methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium is unique due to its combined structural features, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-methylbenzenesulfonate;1-methyl-2-methylsulfanyl-5-(trifluoromethyl)pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3NS.C7H8O3S/c1-12-5-6(8(9,10)11)3-4-7(12)13-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSSZLMOVZTFCL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(C=CC(=C1)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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